1-(3-Chlorobenzoyl)-2-methylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16ClNO |
|---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
(3-chlorophenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H16ClNO/c1-10-5-2-3-8-15(10)13(16)11-6-4-7-12(14)9-11/h4,6-7,9-10H,2-3,5,8H2,1H3 |
InChI Key |
XOPVEBUJUIHNCK-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Characterization of 1 3 Chlorobenzoyl 2 Methylpiperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
The ¹H NMR spectrum of 1-(3-Chlorobenzoyl)-2-methylpiperidine is expected to exhibit distinct signals corresponding to the protons of the 3-chlorobenzoyl group and the 2-methylpiperidine (B94953) ring. Due to the amide bond, rotation around the C-N bond may be restricted, leading to the observation of rotamers and, consequently, a more complex spectrum with broadened or duplicated signals, particularly for the protons on the piperidine (B6355638) ring adjacent to the nitrogen atom.
The aromatic protons on the 3-chlorobenzoyl ring would appear in the downfield region, typically between 7.2 and 7.8 ppm. Their splitting patterns would be influenced by their positions relative to the chloro and carbonyl substituents. The protons on the piperidine ring would be found in the upfield region. The methyl group at the C2 position of the piperidine ring would likely appear as a doublet.
Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and may differ from experimental data.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 7.2 - 7.8 | m |
| Piperidine H (axial & equatorial) | 1.2 - 4.5 | m |
| Methyl H | ~1.2 | d |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the benzoyl group is expected to be the most downfield signal, typically appearing around 170 ppm. The aromatic carbons will resonate in the 125-140 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. The carbons of the 2-methylpiperidine ring will appear in the upfield region.
Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may differ from experimental data.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl C=O | ~170 |
| Aromatic C-Cl | ~134 |
| Aromatic C-H | 125 - 132 |
| Aromatic C (ipso) | ~138 |
| Piperidine C2 | ~50-55 |
| Piperidine C3, C4, C5 | ~20-30 |
| Piperidine C6 | ~45-50 |
| Methyl C | ~15-20 |
To definitively assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the piperidine ring and the aromatic system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connection between the benzoyl group and the piperidine ring, for instance, by observing a correlation between the carbonyl carbon and the protons on C2 and C6 of the piperidine ring.
Vibrational Spectroscopy Analyses
Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group, expected in the region of 1630-1680 cm⁻¹. Other key absorptions would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, and C-Cl stretching.
Predicted FT-IR Absorption Bands for this compound (Note: These are estimated values and may differ from experimental data.)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |
| Amide C=O Stretch | 1630 - 1680 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 650 - 800 | Medium-Strong |
Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C=C bonds in the benzene (B151609) ring would be expected to produce a strong band. The C-Cl stretch would also be Raman active.
Predicted Raman Shifts for this compound (Note: These are estimated values and may differ from experimental data.)
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Amide C=O Stretch | 1630 - 1680 | Medium |
| Aromatic Ring Breathing | ~1000 | Strong |
| C-Cl Stretch | 650 - 800 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of a molecule through its fragmentation pattern upon ionization. While specific experimental mass spectra for this compound are not widely published, a detailed fragmentation pattern can be predicted based on the established principles of mass spectrometry and the known fragmentation behavior of related N-acylpiperidine and chlorinated aromatic compounds. nih.govlibretexts.org
The molecular formula for this compound is C₁₃H₁₆ClNO, giving it a molecular weight of approximately 237.73 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z of 237, with a characteristic M+2 peak at m/z 239 of about one-third the intensity, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the amide bond and fragmentation within the piperidine and chlorobenzoyl rings. The most common fragmentation patterns for amides involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org
A primary fragmentation pathway would be the α-cleavage at the C-N bond of the piperidine ring, leading to the formation of various charged fragments. Cleavage of the amide bond can generate the 3-chlorobenzoyl cation at m/z 139 (for ³⁵Cl) and 141 (for ³⁷Cl), which is expected to be a prominent peak due to the stability of the acylium ion. libretexts.org Subsequent loss of a chlorine radical from this fragment is unlikely.
Fragmentation of the piperidine ring is also expected. Alpha-cleavage adjacent to the nitrogen atom can result in the loss of a methyl radical (CH₃) from the 2-position, leading to a stable N-acyliminium ion. Another significant fragmentation pathway for piperidine derivatives involves the loss of ethylene (B1197577) (C₂H₄) via a retro-Diels-Alder-type reaction, although this is more common in simpler piperidines. researchgate.net
Based on these principles, a table of predicted major fragments for this compound is presented below.
| Predicted Fragment Ion | Structure | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Plausible Origin |
| [C₁₃H₁₆ClNO]⁺˙ | Molecular Ion | 237 | 239 | Ionization of the parent molecule |
| [C₇H₄ClO]⁺ | 3-Chlorobenzoyl cation | 139 | 141 | Cleavage of the amide C-N bond |
| [C₆H₁₂N]⁺ | 2-Methylpiperidine cation | 98 | - | Cleavage of the amide C-N bond |
| [C₁₂H₁₃ClNO]⁺˙ | Loss of CH₃ | 222 | 224 | α-cleavage at the 2-position of the piperidine ring |
| [C₆H₁₁N]⁺˙ | 2-Methyl-1-piperidine iminium | 97 | - | α-cleavage and hydrogen rearrangement |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on bond lengths, bond angles, and conformational preferences. Although a specific crystal structure for this compound is not publicly available, its solid-state molecular structure can be reliably inferred from the crystallographic data of closely related N-benzoylpiperidine derivatives. nih.goviucr.orgpsu.edu
The piperidine ring in most derivatives, including N-acylpiperidines, adopts a stable chair conformation to minimize steric strain. nih.goviucr.org It is therefore highly probable that the 2-methylpiperidine ring in this compound also exists in a chair conformation in the solid state.
The 3-chlorobenzoyl group attached to the nitrogen atom will have a specific rotational orientation relative to the piperidine ring. The amide bond (N-C=O) is generally planar due to resonance. The dihedral angle between the plane of the benzoyl group and the mean plane of the piperidine ring is a key conformational parameter. In related structures, this dihedral angle is influenced by steric hindrance and crystal packing forces, often resulting in a twisted conformation. nih.goviucr.org
A summary of expected crystallographic parameters, based on analogous structures, is provided in the table below.
| Parameter | Expected Value / Conformation | Basis of Prediction |
| Crystal System | Monoclinic or Triclinic | Common for similar organic molecules psu.eduijert.org |
| Space Group | P2₁/c or P-1 | Frequently observed for substituted piperidines psu.eduijert.org |
| Piperidine Ring Conformation | Chair | Energetically most favorable for six-membered rings nih.goviucr.org |
| 2-Methyl Group Orientation | Potentially axial or equatorial | Dependent on minimizing steric interactions nih.gov |
| 3-Chlorobenzoyl Group Orientation | Twisted relative to the piperidine ring | To alleviate steric hindrance nih.goviucr.org |
The arrangement of molecules in a crystal lattice is dictated by a network of intramolecular and intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are critical in determining the physical properties of the crystal. ed.ac.ukmdpi.com
Intramolecular Interactions: In this compound, short contacts between atoms within the same molecule can influence its conformation. For instance, there could be weak C-H···O interactions between a hydrogen atom on the piperidine ring (e.g., at the C6 position) and the carbonyl oxygen of the benzoyl group. Similarly, C-H···Cl interactions might occur between a piperidine hydrogen and the chlorine atom on the benzoyl ring.
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several types of interactions are anticipated:
C-H···O Hydrogen Bonds: The carbonyl oxygen is a good hydrogen bond acceptor and is likely to form weak hydrogen bonds with C-H donors from neighboring molecules, such as the aromatic C-H groups of the benzoyl ring or the aliphatic C-H groups of the piperidine ring. nih.govnih.gov These interactions often lead to the formation of chains or dimeric motifs in the crystal structure.
Halogen Bonding: The chlorine atom, being electronegative, can participate in halogen bonding (C-Cl···X, where X is a nucleophile like an oxygen atom) or other dipole-dipole interactions, contributing to the stability of the crystal lattice.
π-π Stacking: The aromatic chlorobenzoyl rings of adjacent molecules may engage in π-π stacking interactions, where the electron-rich π systems are arranged in a parallel or offset fashion.
The interplay of these various interactions results in a specific three-dimensional supramolecular architecture. The analysis of Hirshfeld surfaces for related compounds has been instrumental in visualizing and quantifying these weak intermolecular contacts. iucr.orgnih.gov
| Interaction Type | Atoms Involved | Expected Role in Crystal Packing |
| Intramolecular | ||
| C-H···O | Piperidine C-H and Carbonyl O | Influences substituent orientation |
| C-H···Cl | Piperidine C-H and Benzoyl Cl | Contributes to conformational stability |
| Intermolecular | ||
| C-H···O Hydrogen Bond | C-H (aromatic/aliphatic) and Carbonyl O | Formation of chains or dimers, stabilizing the lattice nih.govnih.gov |
| C-H···π Interactions | C-H and Chlorobenzoyl ring | Contributes to the packing arrangement |
| π-π Stacking | Chlorobenzoyl rings of adjacent molecules | Stabilizes the crystal structure through aromatic interactions |
| van der Waals Forces | All atoms | Overall stabilization of the crystal lattice ed.ac.uk |
Computational and Theoretical Studies of 1 3 Chlorobenzoyl 2 Methylpiperidine
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations offer a powerful lens through which to view the molecular world, providing data on geometric and electronic properties that can be difficult to obtain experimentally. For a molecule like 1-(3-Chlorobenzoyl)-2-methylpiperidine, these methods can predict its stable structure, how its electrons are distributed, and its response to electronic excitation.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations, particularly using hybrid functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d) or larger), are instrumental in determining the optimized geometry of this compound.
In a hypothetical DFT optimization, the key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape would be determined. For instance, the C-N bond of the amide linkage is expected to have partial double bond character due to resonance between the nitrogen lone pair and the benzoyl carbonyl group. This would result in a shorter C-N bond length compared to a typical C-N single bond and a more planar arrangement around the nitrogen atom. The presence of the chlorine atom on the benzoyl ring and the methyl group on the piperidine (B6355638) ring will induce subtle changes in the geometry through electronic and steric effects.
The electronic structure analysis via DFT would reveal the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO is anticipated to be located primarily on the electron-rich piperidine ring and the amide nitrogen, while the LUMO is expected to be centered on the electron-accepting chlorobenzoyl moiety. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -1055.45 |
| HOMO Energy (eV) | -6.85 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.62 |
| Dipole Moment (Debye) | 3.45 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of photons in the ultraviolet-visible (UV-Vis) spectrum.
For this molecule, the primary electronic transitions are expected to be of the π → π* type, originating from the aromatic benzoyl ring, and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen and the amide nitrogen. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, which relates to the intensity of the absorption peaks. Studies on similar benzoyl compounds have shown that TD-DFT can provide reliable predictions of their electronic spectra. researchgate.net
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S0 → S1 | 4.52 | 274 | 0.015 | n → π |
| S0 → S2 | 5.15 | 241 | 0.250 | π → π |
Hartree-Fock (HF) Calculations for Ground State Properties
The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a first approximation of the electronic structure of a molecule. While generally less accurate than DFT for many properties due to its neglect of electron correlation, HF calculations are still valuable for providing a qualitative understanding of ground state properties and as a starting point for more advanced computational methods. ntnu.no
An HF calculation for this compound would yield the ground state energy, molecular orbitals, and the dipole moment. Comparing HF results with those from DFT can be instructive. For instance, the HOMO-LUMO gap calculated by HF is typically larger than that predicted by DFT. For piperidine derivatives, it has been shown that DFT methods, such as B3LYP, are often superior to HF for predicting vibrational frequencies. researchgate.net
Conformational Analysis and Energy Landscapes
The flexibility of the piperidine ring allows this compound to exist in several different three-dimensional shapes, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.
Identification and Relative Energies of Stable Conformers
The piperidine ring in this compound is expected to adopt a chair conformation primarily, as this minimizes angular and torsional strain. However, due to the substituents, different chair conformers are possible. The 2-methyl group can be in either an axial or an equatorial position.
Computational studies on related N-acyl-2-substituted piperidines have revealed a strong preference for the 2-substituent to occupy the axial position. nih.gov This is attributed to pseudoallylic strain (A(1,3) strain), which arises from the steric interaction between the 2-substituent and the carbonyl oxygen of the acyl group, destabilizing the equatorial conformer. nih.gov Therefore, the most stable conformer of this compound is predicted to be the chair form with the 2-methyl group in the axial position. The relative energy difference between the axial and equatorial conformers can be quantified through computational methods.
| Conformer | 2-Methyl Group Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Chair 1 (Most Stable) | Axial | 0.00 | >95 |
| Chair 2 | Equatorial | ~2.5 | <5 |
| Twist-Boat | - | ~4.0 | <1 |
Influence of the Chlorobenzoyl and Methyl Groups on Piperidine Ring Conformation
The N-benzoyl group plays a dominant role in the conformational preferences of the piperidine ring. The resonance between the nitrogen lone pair and the carbonyl group leads to a partial double bond character in the N-C(O) bond, which flattens the geometry around the nitrogen atom. This planarity is key to the pseudoallylic strain that favors the axial position for the 2-methyl group. nih.gov
The 3-chloro substituent on the benzoyl ring is expected to have a more subtle electronic influence on the conformational landscape. It can affect the electron density of the benzoyl group, which in turn could slightly modify the degree of resonance and the rotational barrier around the N-C(O) bond. However, its direct steric impact on the piperidine ring conformation is likely minimal due to its distance.
Molecular Orbital Theory and Reactivity Predictions
Molecular orbital theory is a powerful computational tool used to predict the chemical behavior of molecules. By analyzing the distribution and energies of electrons in molecular orbitals, insights into the reactivity and stability of a compound can be gained. For this compound, these theoretical calculations are crucial for understanding its chemical properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, thus acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov
For this compound, the HOMO is expected to be localized primarily on the piperidine ring, specifically the nitrogen atom, due to the presence of its lone pair of electrons. The LUMO, on the other hand, is likely to be centered on the 3-chlorobenzoyl group, particularly the carbonyl carbon and the aromatic ring, which are electron-deficient. This distribution suggests that the nitrogen atom is the primary site for nucleophilic attack, while the carbonyl carbon is the most probable site for electrophilic attack.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are theoretical values and may vary depending on the computational method and basis set used.
Molecular Electrostatic Potential (MESP) Surface Mapping
The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MESP surface would likely show a region of high negative potential around the carbonyl oxygen atom of the benzoyl group, making it a prime target for electrophiles. The area around the nitrogen atom of the piperidine ring would also exhibit a negative potential, though likely less intense than the carbonyl oxygen. Conversely, the regions of highest positive potential are expected to be located around the hydrogen atoms and the carbonyl carbon, indicating their susceptibility to nucleophilic attack.
Computational Mechanistic Investigations of Related Reactions
Computational chemistry provides powerful tools to investigate reaction mechanisms, offering insights into transition states and predicting the stereochemical outcomes of reactions.
Transition State Analysis for Acylation Reactions of Piperidine Derivatives
The acylation of piperidine derivatives is a fundamental reaction in organic synthesis. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions. researchgate.net These studies frequently reveal a concerted 7-member transition state model for acyl transfer. nih.gov In the case of the formation of this compound from 2-methylpiperidine (B94953) and 3-chlorobenzoyl chloride, a similar mechanism is anticipated.
Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry of this transition state would likely show the nucleophilic nitrogen of the 2-methylpiperidine attacking the electrophilic carbonyl carbon of the 3-chlorobenzoyl chloride, with simultaneous bond formation and breaking. Computational modeling can predict the activation energy of this step, providing a quantitative measure of the reaction rate.
Stereochemical Outcomes Prediction via Computational Modeling
The presence of a chiral center at the 2-position of the piperidine ring in this compound introduces the possibility of stereoisomers. Computational modeling can be a valuable tool in predicting the stereochemical outcome of reactions involving such chiral molecules. nih.gov
By modeling the transition states leading to the different stereoisomeric products, their relative energies can be calculated. The product formed via the lower energy transition state is expected to be the major product. In the acylation of 2-methylpiperidine, the orientation of the methyl group (axial or equatorial) in the transition state can significantly influence the reaction pathway. nih.gov Computational studies on similar systems have shown a preference for the acylation of conformers where the α-substituent occupies the axial position. nih.gov This preference is attributed to steric and electronic factors within the transition state assembly. By calculating the energies of these different transition state conformations, a prediction of the diastereomeric ratio of the product can be made.
Reactivity and Reaction Mechanism Investigations of 1 3 Chlorobenzoyl 2 Methylpiperidine and Derivatives
Mechanisms of N-Acylation and Other Transformations at the Piperidine (B6355638) Nitrogen
The formation of 1-(3-chlorobenzoyl)-2-methylpiperidine is a quintessential example of N-acylation, a fundamental reaction in organic synthesis. This transformation involves the formation of a stable amide bond between the piperidine nitrogen and the carbonyl carbon of the benzoyl group.
The synthesis of this compound is typically achieved through the reaction of 2-methylpiperidine (B94953) with 3-chlorobenzoyl chloride. evitachem.com This reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org Amides are most commonly prepared through the reaction of an acid chloride with a primary or secondary amine. libretexts.org The nitrogen atom of the 2-methylpiperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. evitachem.com This initial attack results in the formation of a transient tetrahedral alkoxide intermediate. libretexts.org
The high reactivity of acid chlorides like 3-chlorobenzoyl chloride is attributed to two main factors: the inductive electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon, and the fact that the chloride ion is an excellent leaving group. libretexts.orgyoutube.com Following the formation of the tetrahedral intermediate, the carbonyl double bond is reformed, leading to the expulsion of the chloride ion. libretexts.org A base, such as triethylamine (B128534), is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion. evitachem.com
The general mechanism can be summarized in the following steps:
| Step | Description |
| 1. Nucleophilic Attack | The lone pair of electrons on the nitrogen atom of 2-methylpiperidine attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. |
| 2. Tetrahedral Intermediate Formation | The carbon-oxygen double bond breaks, forming a negatively charged oxygen (alkoxide) and a positively charged nitrogen, resulting in a tetrahedral intermediate. libretexts.org |
| 3. Leaving Group Expulsion | The carbonyl group reforms by the expulsion of the chloride ion, which is a stable leaving group. youtube.com |
| 4. Deprotonation | A base removes the proton from the nitrogen atom, yielding the neutral amide product, this compound, and the protonated base. evitachem.com |
The piperidine ring typically adopts a stable chair conformation, similar to cyclohexane. wikipedia.org In 2-methylpiperidine, the methyl group can occupy either an axial or equatorial position, though the equatorial position is generally favored to minimize steric hindrance. The nitrogen atom undergoes rapid inversion, interconverting its conformers. wikipedia.org
When 2-methylpiperidine is acylated, the bulky 3-chlorobenzoyl group is introduced onto the nitrogen atom. The stereochemical outcome of this electrophilic substitution is influenced by the preexisting stereocenter at the C2 position. The reaction is subject to diastereoselectivity, where the acyl group will preferentially add in a way that minimizes steric clash with the C2-methyl group. acs.org In related N-alkylations of substituted piperidines, the incoming electrophile's approach is dictated by steric factors, leading to a preferred stereoisomer. acs.org For N-methylpiperidine, the equatorial conformation is significantly more stable than the axial one. wikipedia.org By analogy, the larger 3-chlorobenzoyl group would have an even stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the hydrogen atoms on the piperidine ring. The presence of the 2-methyl group further biases this, leading to a specific diastereomeric outcome depending on the relative orientation of the methyl and incoming acyl groups.
Reactions at the Chlorobenzoyl Moiety
The chlorobenzoyl portion of the molecule contains two reactive sites: the aromatic ring and the carbonyl group.
The chlorine atom on the aromatic ring can be replaced using various transition metal-catalyzed cross-coupling reactions. thermofisher.com Methods such as the Suzuki-Miyaura coupling (using boronic acids), Heck reaction (using alkenes), and Negishi cross-coupling (using organozinc compounds) provide powerful tools for forming new carbon-carbon bonds at the site of the chlorine atom. thermofisher.com These reactions would allow for the synthesis of a wide array of derivatives where the chlorine is substituted with alkyl, vinyl, or aryl groups.
Electrophilic aromatic substitution on the chlorobenzoyl ring is also possible. The carbonyl group of the amide is a deactivating, meta-directing group, while the chlorine atom is a deactivating but ortho-, para-directing group. The outcome of such a reaction would depend on the specific electrophile and reaction conditions, with substitution patterns dictated by the combined electronic effects of these two substituents.
While the amide bond is relatively stable and unreactive towards nucleophilic acyl substitution, the carbonyl group can undergo reduction. libretexts.orglibretexts.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl completely to a methylene (B1212753) group (–CH₂–). libretexts.orglibretexts.org This transformation would convert this compound into 1-(3-chlorobenzyl)-2-methylpiperidine.
The amide bond can also be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. libretexts.orglibretexts.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com In both cases, the reaction yields 3-chlorobenzoic acid and 2-methylpiperidine or their respective conjugate acid/base forms.
Reactions Involving the Piperidine Ring System
The saturated piperidine ring is generally unreactive, similar to a cycloalkane. However, its reactivity can be influenced by the N-acyl group and modern synthetic methods allow for its functionalization. The delocalization of the nitrogen lone pair into the adjacent carbonyl group reduces the nucleophilicity and basicity of the nitrogen, making it less likely to direct reactions compared to a simple amine. libretexts.org
Despite its general stability, functionalization of the piperidine ring is achievable. For instance, methods involving the lithiation of N-protected piperidines at the α-carbon (C2 or C6) followed by trapping with an electrophile are established techniques for introducing substituents. whiterose.ac.uk While this chemistry is well-documented for N-Boc protected systems, similar principles could potentially be applied to N-benzoyl derivatives under specific conditions. Furthermore, radical-mediated C-H functionalization represents a modern approach to modify saturated heterocyclic rings, although this is more commonly used in the synthesis of the ring itself. nih.govnih.gov Reactions such as ring-opening or dehydrogenation to form an enamine or pyridine (B92270) derivative are also possible under specific, often harsh, oxidative conditions.
Functionalization of Carbon Atoms on the Piperidine Ring
The functionalization of the piperidine ring in N-acylpiperidines, such as this compound, is a key strategy for synthesizing novel derivatives. A prominent method for achieving this is through directed metalation, specifically α-lithiation.
Directed α-Lithiation and Electrophilic Quench
The amide group can direct deprotonation to the adjacent carbon atoms (α-positions) on the piperidine ring using strong organolithium bases like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). mdpi.com For this compound, there are two primary α-positions: the C2 methine and the C6 methylene.
Due to the presence of the methyl group at C2, deprotonation at the C6 position is generally favored, leading to a C6-lithiated intermediate. This is because the C2 proton is on a sterically hindered tertiary carbon. This lithiated species is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups at the C6 position. whiterose.ac.uknih.gov
The general mechanism involves:
Deprotonation: A strong base, typically s-BuLi, abstracts a proton from the C6 position, which is alpha to the amide nitrogen, forming a carbanion. The lithium cation is stabilized by coordination with the amide oxygen and TMEDA.
Electrophilic Trap: The resulting organolithium intermediate reacts with an added electrophile (E+), leading to the formation of a new carbon-electrophile bond.
Studies on similar N-acylpiperidines have demonstrated that this strategy allows for the introduction of various substituents. whiterose.ac.uknih.gov While specific studies on this compound are not extensively documented in publicly accessible literature, the reactivity can be inferred from related systems.
Table 1: Representative Electrophilic Quench Reactions for α-Lithiated N-Acylpiperidines
| Entry | Electrophile (E+) | Reagents and Conditions | Product (at C6) | General Yield Range |
| 1 | D₂O | 1. s-BuLi, TMEDA, THF, -78 °C | Deuterium | Good to Excellent |
| 2 | (CH₃)₃SiCl (TMSCl) | 2. Electrophile, -78 °C to rt | -Si(CH₃)₃ | Moderate to Good |
| 3 | CH₃I | -CH₃ | Moderate | |
| 4 | (CH₂)₂O (Ethylene oxide) | -CH₂CH₂OH | Moderate | |
| 5 | R₂C=O (Ketones) | -C(OH)R₂ | Good |
This table is illustrative and based on general reactivity patterns of N-acylpiperidines. Yields are highly dependent on the specific substrate and reaction conditions.
The stereochemical outcome of these reactions can be complex. The lithiated intermediate may not be configurationally stable, potentially leading to a mixture of diastereomers upon reaction with an electrophile. nih.gov The final stereochemistry is influenced by the nature of the electrophile, the solvent, and the temperature. nih.gov
Ring-Opening or Ring-Expansion Reactions
Ring-opening or ring-expansion reactions of the piperidine moiety in this compound are not commonly reported under standard conditions. The N-benzoyl group imparts significant stability to the piperidine ring, making it resistant to cleavage. The amide bond itself is robust, and breaking the C-N or C-C bonds of the saturated ring would require harsh conditions or specialized catalytic systems.
While strained heterocyclic systems like vinyl aziridines are known to undergo ring-opening with various nucleophiles, the saturated and relatively strain-free piperidine ring does not share this reactivity. nih.govreading.ac.uk Radical-mediated cyclizations are often employed to form piperidine rings, but the reverse ring-opening reactions are less common and typically require specific structural features not present in this compound. mdpi.com
Hypothetically, extreme conditions or specific enzymatic or transition-metal-catalyzed pathways could lead to ring cleavage, but such reactivity is not a characteristic feature of this class of compounds in typical organic synthesis. Therefore, for the purposes of synthetic utility, the piperidine ring of this compound is considered a stable scaffold.
Structure Activity Relationship Sar Studies in Analogous Piperidine Compounds Excluding Clinical Data
Impact of Aromatic Substituents on Biological Activity
The nature and position of substituents on the aromatic (benzoyl) ring of N-benzoylpiperidine derivatives can significantly modulate their biological activity. These modifications influence the electronic properties, lipophilicity, and steric profile of the molecule, which in turn affect its binding affinity and selectivity for biological targets.
Systematic Variation of Halogenation and Electronic Effects
The introduction of halogen atoms and other groups with varying electronic properties onto the benzoyl moiety is a common strategy in medicinal chemistry to fine-tune the activity of a lead compound. The electronic effects of these substituents can be broadly categorized as either electron-withdrawing or electron-donating, which they exert through a combination of inductive and resonance effects.
Electron-withdrawing groups (EWGs), such as halogens (F, Cl, Br), nitro groups (NO₂), or trifluoromethyl groups (CF₃), decrease the electron density of the aromatic ring. This can influence the molecule's interaction with target proteins, for instance, by altering the strength of hydrogen bonds or by participating in other electrostatic interactions. For example, the presence of a fluorine atom in the para position of a phenolic group on a benzoylpiperidine derivative was found to increase its inhibitory activity on a particular enzyme by making the hydroxyl group more acidic and thus strengthening its hydrogen bonds with the enzyme's active site. nih.gov In another study on thieno[2,3-b]pyridines, compounds with strongly electron-withdrawing substituents like -NO₂ or -CN showed increased binding energy compared to those with less polar or electron-releasing moieties. mdpi.com
Conversely, electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, increase the electron density of the aromatic ring. In some series of compounds, EDGs on the phenyl ring have been shown to enhance biological activity. nih.gov The specific effect, however, is highly dependent on the biological target and the nature of the binding pocket.
The table below summarizes the general effects of representative electron-withdrawing and electron-donating groups on the biological activity of aromatic compounds, which can be extrapolated to the benzoylpiperidine scaffold.
| Substituent | Electronic Effect | General Impact on Biological Activity (Context-Dependent) |
|---|---|---|
| -Cl, -Br, -F | Electron-Withdrawing (Inductive) | Can increase binding affinity through specific electrostatic interactions or by enhancing the acidity of nearby functional groups. nih.gov |
| -NO₂ | Strongly Electron-Withdrawing | May significantly enhance binding energy through strong polar interactions. mdpi.com |
| -CF₃ | Strongly Electron-Withdrawing | Can improve metabolic stability and membrane permeability in addition to electronic effects. |
| -CH₃ | Electron-Donating (Inductive and Hyperconjugation) | Can enhance activity through favorable hydrophobic interactions within the binding pocket. nih.gov |
| -OCH₃ | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | The overall effect depends on the position and can influence both electronic and steric interactions. |
Positional Isomerism of the Chloro Substituent (ortho, meta, para)
The position of a substituent on the aromatic ring—ortho (position 2), meta (position 3), or para (position 4)—is crucial in determining the molecule's three-dimensional shape and electronic distribution, thereby influencing its biological activity. For a chloro substituent on the benzoyl ring, each position offers a distinct vector for interaction within a receptor binding pocket.
While direct comparative studies on the positional isomers of 1-(chlorobenzoyl)-2-methylpiperidine are scarce, research on other classes of compounds provides valuable insights. For instance, a study on 2,3-benzodiazepine analogues as AMPA receptor antagonists found that the meta-chloro substituted derivative had higher biological activity than the ortho-chloro analogue. nih.gov This was partly attributed to reduced steric hindrance with the meta-substituent, allowing for a more favorable binding conformation. nih.gov
Generally, the para position is often favored as it projects the substituent directly away from the core of the molecule, minimizing steric clashes and allowing for interactions in deeper pockets of a receptor. The meta position, as in the case of 1-(3-Chlorobenzoyl)-2-methylpiperidine, places the substituent at a different angle, which might be optimal for engaging with specific residues in a binding site. The ortho position is the most sterically hindered and can force the benzoyl ring to twist relative to the piperidine (B6355638) amide bond, which could either be beneficial or detrimental to activity depending on the target's topology. In a study of YC-1 analogs, fluoro or cyano substitution at the ortho position led to better inhibitory activity, whereas substitution at the meta or para position reduced it. nih.gov
The following table illustrates the potential influence of the chloro substituent's position on the benzoyl ring, based on general principles and findings from analogous systems.
| Position | Potential Steric Hindrance | Potential Impact on Biological Activity |
|---|---|---|
| Ortho (2-Chloro) | High | May induce a twist in the benzoyl ring, which could be favorable for some targets but unfavorable for others. Can lead to intramolecular interactions. nih.gov |
| Meta (3-Chloro) | Moderate | Offers a distinct spatial orientation that can be optimal for specific receptor interactions, potentially avoiding steric clashes present in the ortho isomer. nih.gov |
| Para (4-Chloro) | Low | Often allows for deep projection into a binding pocket and is a common position for substituents in many active pharmaceutical ingredients. |
Role of Piperidine Ring Modifications in Activity
Modifications to the piperidine ring itself, such as the position and stereochemistry of alkyl substituents and the ring's conformational state, are critical determinants of a molecule's biological activity. These features directly impact how the molecule presents its pharmacophoric elements for recognition by a biological target.
Effects of Methyl Group Position and Stereochemistry
The presence of a methyl group on the piperidine ring can influence activity through steric and hydrophobic interactions. In the case of this compound, the methyl group is at the 2-position, adjacent to the nitrogen atom. This substitution can have a profound effect on the molecule's conformation and how the benzoyl group is oriented.
The position of the methyl group is a key variable. For instance, studies on piperine (B192125) analogs for MAO-B inhibition showed that a 4-methyl-substituted piperidine ring resulted in a highly potent derivative. acs.orgnih.gov This suggests that a methyl group at the 4-position may provide beneficial interactions within the target's binding site. A methyl group at the 2-position, as in the title compound, would likely have a different set of interactions and would also influence the rotational barrier around the N-CO bond.
Furthermore, the 2-methyl group introduces a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-1-(3-Chlorobenzoyl)-2-methylpiperidine. It is well-established in pharmacology that enantiomers can have significantly different biological activities, potencies, and safety profiles. researchgate.net This is because biological targets, being chiral themselves, can preferentially bind to one enantiomer over the other. Although specific data for the enantiomers of this compound is not available, it is highly probable that one enantiomer would be more active than the other.
Influence of Piperidine Ring Conformation on Molecular Recognition
Saturated heterocyclic rings like piperidine are not planar and exist in various conformations, most commonly a chair conformation. In N-acylpiperidines, such as this compound, the piperidine ring is subject to conformational preferences that dictate the spatial arrangement of its substituents.
For N-acylpiperidines with a substituent at the 2-position, there is a strong preference for the substituent to occupy the axial position rather than the equatorial position. acs.orgnih.gov This is due to a phenomenon known as pseudoallylic strain, which arises from the partial double-bond character of the amide C-N bond. acs.orgnih.gov This preference for the axial conformation would orient the 2-methyl group in a specific direction, which would be critical for how the molecule fits into a binding pocket.
The piperidine ring can also adopt other, higher-energy conformations such as a twist-boat form. While the chair conformation is generally more stable, studies have shown that in some protein-ligand complexes, the piperidine ring of an N-acylpiperidine is bound in a twist-boat conformation. acs.org This indicates that the energy penalty of adopting this less favorable conformation can be overcome by favorable interactions with the protein target. acs.org The ability of the piperidine ring to adopt different conformations can be crucial for molecular recognition and binding affinity.
Linker and Scaffold Modifications and their Influence on Molecular Interactions
Altering the linker between the aromatic ring and the piperidine scaffold, or modifying the scaffold itself, are advanced strategies in drug design to improve potency, selectivity, and pharmacokinetic properties.
The amide bond in this compound serves as the linker. Amide bonds are common in pharmaceuticals but can be susceptible to metabolic degradation. Replacing the amide with a bioisostere—a different functional group with similar physicochemical properties—can enhance metabolic stability while preserving or improving biological activity. Common amide bioisosteres include heterocycles like oxadiazoles (B1248032) and triazoles, as well as groups like (Z)-fluoro-olefins. nih.govdrughunter.comnih.gov These replacements can alter the hydrogen bonding capabilities and the conformational rigidity of the linker region, thereby influencing molecular interactions.
The following table provides examples of potential linker and scaffold modifications and their rationale in the context of drug design.
| Modification Type | Example | Rationale and Potential Impact |
|---|---|---|
| Amide Bioisosteric Replacement | Replacement of the benzoyl amide with a 1,2,4-oxadiazole (B8745197) ring. | Can improve metabolic stability by removing the labile amide bond. Alters hydrogen bonding pattern and may introduce new interactions. nih.gov |
| Amide Bioisosteric Replacement | Replacement of the amide with a (Z)-fluoro-olefin. | Mimics the geometry of the amide bond while being resistant to hydrolysis. Can fine-tune ADME properties. nih.gov |
| Scaffold Hopping | Replacement of the piperidine ring with a pyrrolidine (B122466) ring. | Alters the ring size and conformational flexibility, potentially leading to a better fit in the binding pocket or improved selectivity. |
| Scaffold Hopping | Replacement of the piperidine with a bicyclic scaffold (e.g., a tropane). | Introduces greater rigidity, which can lock the molecule in a bioactive conformation, potentially increasing potency and reducing off-target effects. nih.gov |
In Vitro Biological Target Engagement and Mechanistic Exploration of 1 3 Chlorobenzoyl 2 Methylpiperidine Analogues
Enzyme Inhibition Profile Assessment
The inhibitory potential of piperidine-containing compounds has been explored against a range of enzymes implicated in different diseases.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): The roles of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the breakdown of the neurotransmitter acetylcholine (B1216132) have made them targets for therapeutic intervention, particularly in Alzheimer's disease. mdpi.comnih.gov Various benzoylpiperidine and benzylpiperidine derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. mdpi.comnih.gov For instance, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety showed potent inhibitory activity against both AChE and BChE, with some compounds exhibiting IC50 values in the submicromolar range. nih.gov Specifically, compound 15b had an IC50 of 0.39 µM for AChE, and compound 15j had an IC50 of 0.16 µM for BChE. nih.gov Similarly, benzimidazole-based pyrrole/piperidine (B6355638) hybrids have demonstrated inhibitory activity against both enzymes, with IC50 values ranging from 19.44 µM to 36.05 µM for AChE and 21.57 µM to 39.55 µM for BuChE. nih.gov The inhibitory activity of these compounds is often compared to standard drugs like galantamine and allanzanthane. nih.gov
Farnesyltransferase (FTase): Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins, which are implicated in cancer development. nih.gov While the direct inhibition of FTase by 1-(3-chlorobenzoyl)-2-methylpiperidine is not explicitly detailed in the provided results, the broader class of compounds containing piperidine moieties has been investigated as potential FTase inhibitors. nih.gov
Falcipain-2: This cysteine protease from Plasmodium falciparum is a crucial target for antimalarial drug development as it is involved in the degradation of hemoglobin by the parasite. researchgate.netnih.gov However, studies on novel 2-(4-(substituted benzoyl) piperazine-1-yl)-N-phenylacetamide derivatives, which share some structural similarities with the compound of interest, showed insignificant in vitro inhibitory activity against falcipain-2. pnrjournal.compnrjournal.com Most of the synthesized compounds in one study showed no inhibition at a concentration of 10 μM. pnrjournal.com
MenA (Menaquinone Biosynthesis Acyltransferase): Information regarding the direct inhibition of MenA by this compound analogues was not found in the provided search results.
UBC13 (Ubiquitin-Conjugating Enzyme E2 13): UBC13 is an enzyme involved in DNA damage repair and inflammatory signaling pathways. nih.govnih.gov While specific data on this compound is unavailable, research has identified other small molecule inhibitors of UBC13. For example, ML307 is a potent inhibitor with an IC50 of 781 nM. nih.gov Other compounds like NSC697923 and BAY 11-7082 have also been shown to covalently inhibit UBC13. nih.gov
GABA-AT (GABA-Aminotransferase): GABA-AT is responsible for the degradation of the inhibitory neurotransmitter GABA, and its inhibitors can increase GABA levels in the brain. nih.govnih.gov While direct testing of this compound was not found, studies on other heterocyclic GABA analogues have been conducted. The inhibitory activity of these analogues against GABA-AT from Pseudomonas fluorescens is influenced by the partial charge on the nitrogen atom within the heterocyclic scaffold. nih.gov
Table 1: In Vitro Enzyme Inhibition Data for Piperidine Analogues
| Compound/Analogue Class | Target Enzyme | IC50 Value | Source |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b ) | Acetylcholinesterase (AChE) | 0.39 ± 0.11 µM | nih.gov |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j ) | Butyrylcholinesterase (BChE) | 0.16 ± 0.04 µM | nih.gov |
| Benzimidazole-based pyrrole/piperidine hybrids | Acetylcholinesterase (AChE) | 19.44 ± 0.60 µM to 36.05 ± 0.4 µM | nih.gov |
| Benzimidazole-based pyrrole/piperidine hybrids | Butyrylcholinesterase (BChE) | 21.57 ± 0.61 µM to 39.55 ± 0.03 µM | nih.gov |
| 2-(4-(substituted benzoyl) piperazine-1-yl)-N-phenylacetamide derivatives | Falcipain-2 | No significant inhibition at 10 μM | pnrjournal.com |
Kinetic studies are essential to understand the mechanism of enzyme inhibition. For the benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives that inhibit cholinesterases, kinetic analysis revealed a competitive mode of inhibition. nih.gov This was determined by constructing Lineweaver-Burk plots, which showed that while the maximum velocity (Vmax) of the enzymatic reaction remained unchanged in the presence of the inhibitors, the Michaelis constant (Km) increased. nih.gov This indicates that the inhibitors likely bind to the active site of the enzyme, competing with the substrate. nih.gov
Receptor Binding Studies Using In Vitro Methodologies
The interaction of piperidine derivatives with various receptors has been a focus of pharmacological research.
In vitro binding assays are used to determine the affinity of a compound for a specific receptor. Studies on a range of piperidine and piperazine (B1678402) derivatives have shown significant affinity for sigma receptors (σ1 and σ2) and the histamine (B1213489) H3 receptor (H3R). nih.govnih.gov The piperidine moiety appears to be a key structural feature for dual affinity at H3 and σ1 receptors. nih.gov For example, compound 1 , 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, demonstrated high affinity for the σ1 receptor with a Ki value of 3.2 nM, which is comparable to the reference compound haloperidol (B65202) (Ki = 2.6 nM). nih.gov This compound also showed moderate selectivity for the σ1 receptor over the σ2 receptor. nih.gov
Table 2: In Vitro Receptor Binding Affinities of Piperidine Derivatives
| Compound | Target Receptor | Ki (nM) | Source |
| 1 | σ1 Receptor | 3.2 | nih.gov |
| 3 | σ1 Receptor | 8.9 | nih.gov |
| 2 | σ1 Receptor | 24 | nih.gov |
| Haloperidol (Reference) | σ1 Receptor | 2.6 | nih.gov |
Further pharmacological characterization can determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. For instance, compound 1 , which showed high affinity for the σ1 receptor, was further characterized in functional assays and found to act as a σ1 receptor agonist. nih.gov Histamine H3 receptor antagonists that also possess high affinity for sigma-1 receptors have been identified, with some piperidine derivatives showing promise as dual-acting ligands. nih.gov
In Vitro Cellular Biological Activity
The biological effects of these compounds are also assessed in cellular models. For example, some benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives demonstrated neuroprotective effects against hydrogen peroxide-induced oxidative damage in PC12 cells. nih.gov In the context of inflammation, novel 1,3-disubstituted-2-thiohydantoin analogues have been evaluated for their anti-inflammatory activity in murine leukemia cell line (RAW264.7). nih.govresearchgate.netmdpi.com These compounds showed cytotoxic activity against LPS-activated cells and were able to reduce the production of nitric oxide (NO). researchgate.netmdpi.com For example, compound 7 from this class exhibited potent cytotoxic activity with an IC50 of 197.68 μg/mL and significantly reduced NO production. researchgate.net
Table 3: In Vitro Cellular Activity of Piperidine and Related Analogues
| Compound/Analogue Class | Cell Line | Biological Effect | Measurement | Source |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones (15b , 15j ) | PC12 cells | Neuroprotection against oxidative damage | - | nih.gov |
| 1,3-disubstituted-2-thiohydantoin analogue (7 ) | RAW264.7 | Cytotoxicity | IC50: 197.68 μg/mL | researchgate.net |
| 1,3-disubstituted-2-thiohydantoin analogue (7 ) | RAW264.7 | Anti-inflammatory | Significant reduction in Nitric Oxide (NO) production | researchgate.net |
Antimicrobial Efficacy Against Bacterial and Parasitic Strains
The therapeutic potential of piperidine derivatives extends to their significant antimicrobial properties. These compounds have demonstrated notable efficacy against a range of bacterial and parasitic pathogens. biointerfaceresearch.com A number of piperidine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against various strains, with some exhibiting significant antimicrobial effects. biomedpharmajournal.org
For instance, certain piperidine-4-carboxamides (P4Cs) have shown potent bactericidal properties, particularly against Mycobacterium abscessus, a bacterium known for causing challenging pulmonary infections. nih.gov These compounds have been identified as a new class of novel bacterial topoisomerase inhibitors (NBTIs) that target DNA gyrase. nih.gov Structure-activity relationship (SAR) studies have led to the development of analogues with enhanced antibacterial activity compared to initial leads. nih.gov For example, derivatives designated as 5l and 5r demonstrated superior or equivalent potency against various M. abscessus and Mycobacterium avium strains when compared to moxifloxacin. nih.gov
The antimicrobial activity of piperidine derivatives is not limited to mycobacteria. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For example, certain synthesized piperidine derivatives were active against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.comtsijournals.com In one study, a specific derivative, compound 2, showed excellent antibacterial activity, comparable to the standard drug chloramphenicol, particularly against Staphylococcus aureus. biointerfaceresearch.com This highlights the potential for developing broad-spectrum antibacterial agents from the piperidine scaffold. biomedpharmajournal.org
Furthermore, the introduction of different chemical moieties to the piperidine ring can modulate antimicrobial activity. For example, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have demonstrated significant antibacterial and antifungal activity. biomedpharmajournal.org The addition of a piperidine group via a Mannich reaction to 2-(thioalkyl)-1H-methylbenzimidazole derivatives also resulted in compounds with promising inhibition diameters against P. aeruginosa. tsijournals.comtsijournals.com
The mechanism of antimicrobial action for some piperidine derivatives has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.govnih.gov This inhibition disrupts DNA replication and leads to bacterial cell death. The ability of these compounds to be taken up by microbial cells is a crucial first step in their antimicrobial action. nih.gov
Table 1: Antimicrobial Activity of Selected Piperidine Derivatives
| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Piperidine-4-carboxamides (P4Cs) | Mycobacterium abscessus, Mycobacterium avium | Bactericidal, inhibition of DNA gyrase | nih.gov |
| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (Compound 2) | Staphylococcus aureus, Escherichia coli | Excellent antibacterial activity | biointerfaceresearch.com |
| Thiosemicarbazone derivatives of piperidin-4-one | Various bacterial and fungal strains | Significant antimicrobial activity | biomedpharmajournal.org |
| 2-(thioalkyl)-methyl-1-(piperidin-1-ylmethyl) benzimidazole (B57391) derivatives | Pseudomonas aeruginosa | Promising inhibition diameter | tsijournals.comtsijournals.com |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Staphylococcus epidermidis, Staphylococcus aureus, MRSA | Antimicrobial, DNA gyrase inhibition | nih.gov |
Antiproliferative Effects in Isolated Cell Lines
Piperidine and its derivatives have emerged as a significant class of compounds with promising antiproliferative activity against a variety of cancer cell lines. nih.govnih.gov In vitro studies have demonstrated that these compounds can inhibit the growth of cancer cells, with some derivatives showing high levels of cytotoxicity. researchgate.netnih.gov
A range of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. nih.gov These compounds exhibited significant cell growth inhibitory activity, with 50% growth inhibition (GI50) observed at micromolar concentrations. nih.govresearchgate.netmdpi.com The cytotoxic activity of these derivatives was found to be time-dependent, indicating their stability and long-term effects in situ. mdpi.com
Similarly, a series of substituted 3-chlorophenylpiperazinone derivatives, developed through bioisosteric replacement of the imidazole (B134444) ring in a known farnesyltransferase inhibitor, showed improved cytotoxic activity against A549 (lung cancer) and HT-29 (colon cancer) cell lines. researchgate.net Notably, these compounds displayed lower cytotoxicity against normal cell lines compared to cancer cells, suggesting a degree of selectivity. researchgate.net
The antiproliferative potential of piperidine alkaloids isolated from natural sources, such as Alocasia macrorrhiza, has also been investigated. nih.govnih.gov Several of these alkaloids demonstrated considerable inhibitory activity against the K562 chronic myelogenous leukemia cell line, with IC50 values in the micromolar range. nih.gov
Furthermore, hybrid molecules incorporating the piperidine scaffold have shown potent anticancer activity. For example, certain benzenesulfonamide (B165840) hybrids displayed potent inhibition of cell proliferation against ovarian cancer cells. researchgate.net Likewise, a series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and screened for their cytotoxic activity against a panel of cancer cell lines, with one compound, 10ec, showing high cytotoxicity towards the BT-474 breast cancer cell line. rsc.org
The antiproliferative effects of these compounds are often evaluated using assays such as the sulforhodamine B (SRB) assay and the MTT assay to determine cell viability and growth inhibition. nih.govnih.govresearchgate.net
Table 2: Antiproliferative Activity of Piperidine Derivatives in Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | HUH7, MCF7, HCT116, etc. | Significant cell growth inhibitory activity (micromolar GI50) | nih.govresearchgate.netmdpi.com |
| Substituted 3-chlorophenylpiperazinones | A549 (lung), HT-29 (colon) | Improved cytotoxic activity compared to model compound | researchgate.net |
| Piperidine alkaloids from Alocasia macrorrhiza | K562 (leukemia) | Considerable inhibitory activity (micromolar IC50) | nih.gov |
| Benzenesulfonamide hybrids | Ovarian cancer cells (OVCAR-8) | Potent inhibition of cell proliferation | researchgate.net |
| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanones | BT-474 (breast), HeLa, MCF-7, etc. | High cytotoxicity of compound 10ec | rsc.org |
| Piperidine derivatives as colchicine (B1669291) binding site inhibitors | PC3 (prostate) | Compound 17a showed powerful anticancer activity | researchgate.net |
Mechanistic Insights into Cellular Effects (e.g., cell cycle modulation, apoptosis induction)
The antiproliferative effects of piperidine analogues are often underpinned by their ability to induce apoptosis and modulate the cell cycle in cancer cells. nih.gov Several studies have delved into the molecular mechanisms by which these compounds exert their cytotoxic effects.
Induction of apoptosis is a key mechanism for many piperidine derivatives. nih.govnih.gov This programmed cell death is characterized by morphological changes such as nuclear condensation and fragmentation. nih.gov For instance, piperine (B192125), a well-known piperidine alkaloid, has been shown to induce apoptosis in HeLa cervical cancer cells in a dose-dependent manner. nih.gov This process is often mediated by the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential and subsequent activation of caspases, such as caspase-3. nih.gov Similarly, certain piperidine alkaloids from Alocasia macrorrhiza were found to exert their antiproliferative effect by inducing apoptosis. nih.govnih.gov
Flow cytometric analysis is a common technique used to investigate the effects of these compounds on the cell cycle. mdpi.com Treatment of cancer cells with various piperidine derivatives has been shown to cause cell cycle arrest at different phases. For example, a substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugate, 10ec, induced apoptosis in BT-474 cells via cell cycle arrest at the sub-G1 and G2/M phases. rsc.org In another study, piperidine-based 1,2,3-triazolylacetamide derivatives were found to induce apoptosis and cell cycle arrest in the S-phase in Candida auris. nih.gov Furthermore, some 2-substituted benzyl-/phenylethylamino-4-amino-5-aroylthiazoles caused an increase in the percentage of U-937 leukemia cells in the G1 and S-phases, along with the appearance of a sub-G0-G1 peak, which is indicative of DNA degradation and apoptosis. mdpi.com
The induction of apoptosis is further confirmed by various staining assays. Acridine orange/ethidium bromide (AO/EB), DAPI, and annexin (B1180172) V-FITC/propidium iodide staining are frequently used to visualize apoptotic cells and distinguish them from viable and necrotic cells. rsc.org Detailed biological studies using these methods have confirmed that compounds like 10ec induce apoptosis in cancer cells. rsc.org
Table 3: Mechanistic Insights into the Cellular Effects of Piperidine Analogues
| Compound/Derivative Class | Cell Line(s) | Mechanism of Action | Key Findings | Reference(s) |
|---|---|---|---|---|
| Piperine | HeLa (cervical cancer) | ROS-mediated mitochondrial pathway, caspase-3 activation | Induces apoptosis in a dose-dependent manner | nih.gov |
| Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (10ec) | BT-474 (breast cancer) | Cell cycle arrest, apoptosis induction | Arrest at sub-G1 and G2/M phases | rsc.org |
| Piperidine-based 1,2,3-triazolylacetamide derivatives | Candida auris | Apoptosis induction, cell cycle arrest | Arrest in S-phase | nih.gov |
| 2-Substituted benzyl-/phenylethylamino-4-amino-5-aroylthiazoles | U-937 (leukemia) | Apoptosis induction, cell cycle modulation | Increase in G1 and S phases, sub-G0-G1 peak | mdpi.com |
| Piperidine alkaloids from Alocasia macrorrhiza | AGS (gastric cancer) | Apoptosis induction | Dose-dependent induction of apoptosis | nih.gov |
Considerations for Lead Optimization and Pre-clinical Candidate Development (Focus on In Vitro Data)
Pharmacophore Elucidation and Target Identification via In Vitro Studies
The development of potent and selective drug candidates from the piperidine scaffold relies heavily on understanding the structure-activity relationships (SAR) and identifying the molecular targets of these compounds. frontiersin.org In vitro studies are instrumental in elucidating the pharmacophore, which represents the essential three-dimensional arrangement of functional groups required for biological activity.
SAR studies on various series of piperidine analogues have provided valuable insights for lead optimization. For example, in a series of piperidine-4-carboxamides with anti-mycobacterial activity, modifications to the parent structure led to analogues with increased antibacterial potency. nih.gov Similarly, for a class of indole (B1671886) diketopiperazine alkaloids, SAR investigations revealed that the core skeleton has a significant impact on their antimicrobial activity. frontiersin.org These studies help in identifying which parts of the molecule can be modified to enhance activity, selectivity, and other desirable properties.
Target identification is another critical aspect of preclinical development. For some piperidine derivatives, the molecular target has been successfully identified through in vitro experiments. For instance, the antibacterial piperidine-4-carboxamides were found to target DNA gyrase. nih.gov In another example, a class of piperazine derivatives was shown to induce apoptosis in U937 cells. nih.gov For many novel compounds, however, the target remains unknown. In such cases, computational approaches, guided by in vitro data, can be employed to predict potential biological targets. clinmedkaz.org
The process of target identification often involves screening the compounds against a panel of known biological targets, such as enzymes or receptors. The unique ability of the piperidine structure to be combined with various molecular fragments makes it a versatile scaffold for creating new drugs with a wide range of potential pharmacological effects. clinmedkaz.org
Computational Docking and Virtual Screening for Biological Targets
Computational methods, particularly molecular docking and virtual screening, have become indispensable tools in modern drug discovery, complementing and guiding experimental in vitro studies. nih.gov These in silico techniques are crucial for predicting the binding mode of a ligand to its target protein and for screening large libraries of compounds to identify potential hits. researchgate.net
Molecular docking simulations are used to predict the preferred orientation of a molecule when bound to a target protein. rsc.org This information can help to rationalize the observed biological activity and guide the design of new analogues with improved binding affinity. For example, in silico docking studies of piperidine-4-carboxamides suggested a binding mode to DNA gyrase similar to that of other known inhibitors. nih.gov Similarly, docking analysis of a novel piperidine derivative with potent anti-prostate cancer activity revealed its binding interactions within the colchicine site of tubulin. researchgate.net
Virtual screening involves the computational screening of large compound libraries against a specific biological target. researchgate.net This approach can be used to identify novel scaffolds or to prioritize compounds for experimental testing, thereby saving time and resources. nih.gov For instance, a virtual screening of an in-house library of piperidine-based small molecules was conducted to identify potential inhibitors of the COVID-19 main protease. researchgate.net
The integration of in vitro data with computational modeling provides a powerful platform for lead optimization. The results from in silico predictions can be validated through experimental testing, and the experimental data can, in turn, be used to refine the computational models. This iterative process of design, synthesis, testing, and modeling accelerates the identification of promising preclinical candidates. clinmedkaz.orgmdpi.com
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-(3-Chlorobenzoyl)-2-methylpiperidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, chlorobenzoyl derivatives are often prepared by reacting piperidine precursors with 3-chlorobenzoyl chloride in the presence of a base (e.g., NaOH) in dichloromethane . Optimization involves adjusting solvent polarity, reaction temperature (e.g., maintaining 0–25°C to minimize side reactions), and stoichiometric ratios. Catalytic amounts of DMAP (dimethylaminopyridine) may enhance acylation efficiency .
Q. What purification techniques are effective for achieving high purity in this compound?
- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) is standard. Recrystallization from ethanol or acetonitrile can further improve purity (>99%) by removing unreacted starting materials . Purity discrepancies (e.g., 95% vs. 99%) may arise from residual solvents or insufficient column retention times, necessitating TLC monitoring at each step .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methyl group on piperidine (δ ~1.2–1.5 ppm for CH₃) and aromatic protons from the chlorobenzoyl moiety (δ ~7.3–8.0 ppm) .
- IR : Stretching vibrations for the carbonyl group (C=O) appear at ~1680–1700 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should match the molecular weight (e.g., ~263.7 g/mol) .
Advanced Research Questions
Q. How does X-ray crystallography contribute to understanding the conformational stability of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals chair conformations in piperidine rings and torsional angles between substituents. For example, C—Cl⋯π interactions (3.4–3.6 Å) and van der Waals forces stabilize the crystal lattice, as observed in analogous chlorobenzoyl-piperidine structures . Data collection at 100 K improves resolution (<0.01 Å positional uncertainty), while refinement software (e.g., SHELXL) models thermal displacement parameters .
Q. How do non-covalent interactions (e.g., C—H⋯π, π—π) influence the physicochemical properties of this compound?
- Methodological Answer : Weak interactions impact solubility and melting points. For instance, π—π stacking between aromatic rings (centroid distances ~3.8 Å) reduces solubility in polar solvents, while C—H⋯O hydrogen bonds (2.5–2.8 Å) enhance thermal stability. Computational tools (e.g., Mercury CSD) visualize these interactions in crystal structures .
Q. How can molecular docking studies predict the biological activity of this compound?
- Methodological Answer : Docking software (e.g., AutoDock Vina) models ligand-receptor binding. The chlorobenzoyl group may target hydrophobic pockets in enzymes (e.g., kinases), while the methylpiperidine moiety mimics natural alkaloids. Energy minimization (AMBER force field) and scoring functions (ΔG < −7 kcal/mol) prioritize high-affinity targets .
Q. How should researchers address discrepancies in reported purity levels (e.g., 95% vs. 99%) for synthesized this compound?
- Methodological Answer : Cross-validate analytical methods:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times against standards.
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3%).
Discrepancies often stem from residual solvents (e.g., DCM) or incomplete acylation, detectable via ¹H NMR integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
